molecular formula C11H11BrO5 B8324450 3-Bromo-4,5,6-trimethoxyphthalide

3-Bromo-4,5,6-trimethoxyphthalide

Cat. No.: B8324450
M. Wt: 303.11 g/mol
InChI Key: ZXAWLONFSAZAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,5,6-trimethoxyphthalide is a brominated phthalide derivative characterized by a benzannulated γ-lactone core substituted with a bromine atom at position 3 and methoxy groups at positions 4, 5, and 5. The bromine and methoxy substituents in this compound likely influence its electronic properties, steric bulk, and intermolecular interactions, which are critical for its reactivity and biological activity.

Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

3-bromo-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11BrO5/c1-14-6-4-5-7(10(12)17-11(5)13)9(16-3)8(6)15-2/h4,10H,1-3H3

InChI Key

ZXAWLONFSAZAHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(OC(=O)C2=C1)Br)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : The γ-lactone core in this compound confers higher thermal stability (decomposition >200°C) than triazine-based brominated compounds (e.g., compound 5l in decomposes at ~180°C) .
  • Drug Design : The 4,5,6-trimethoxy pattern offers a template for optimizing solubility without compromising steric bulk, critical for blood-brain barrier penetration in neuroactive drug development .

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